Naphthalene, 1-(methylthio)-
Overview
Description
“Naphthalene, 1-(methylthio)-” is a chemical compound with the formula C11H10S . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “Naphthalene, 1-(methylthio)-” consists of a naphthalene core with a methylthio group attached . The molecule has a total of 23 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 sulfide .Physical and Chemical Properties Analysis
“Naphthalene, 1-(methylthio)-” is a derivative of naphthalene, which is a colorless to brown solid with an odor of mothballs . The molecular weight of “Naphthalene, 1-(methylthio)-” is 174.262 .Scientific Research Applications
Metabolite Formation Studies
- Methylthio Metabolites of Naphthalene in Rats : Research indicates that various methylthio metabolites are formed as urinary products of naphthalene metabolism in rats. This includes 1-methylthionaphthalene and other metabolites with combinations of hydroxyl and methylthio groups. These findings suggest potential biochemical pathways involving epoxides and nucleophiles like methyl mercaptan and methionine (Stillwell et al., 1978).
Chemical Interaction and Cell Imaging
- Naphthalene-Based Fluorescent Probe for Nickel Detection : A study demonstrated the use of a naphthalene-based novel fluorescent probe, including 1-[(naphthalen-3-yl)methylthio]-2-[(naphthalen-6-yl)methylthio]ethane, for detecting nickel ions. This compound was shown to be effective in living cell imaging, particularly in detecting Ni(2+) contamination in plant cells (Banerjee et al., 2012).
Metabolic Pathway Exploration
- Catabolism of Naphthalene Metabolites : Research on the catabolism of naphthalene in rats has revealed the formation of naphthols and methylthio-containing metabolites. This process involves the enterohepatic circulation of specific precursor compounds and depends on the intestinal microflora, indicating a novel pathway for the hydroxylation of aromatic systems (Bakke et al., 1985).
Photochromic and Electro-Optical Properties
- Photochromic Diarylethene Based on Naphthalene Unit : A study explored the synthesis and photochromic properties of a new unsymmetrical diarylethene compound based on naphthalene, demonstrating its potential in polarization optical recording (Wang et al., 2012).
- Electronic and ESR Spectra of Naphthalene Compounds : The electronic and ESR spectra of 1,4-bis(methylthio)naphthalene cation-radical were studied, revealing insights into the formation efficiency and spectral characteristics of the radical species (Brinen et al., 1969).
Chemical Synthesis and Reaction Mechanisms
- Rh/Ag-Mediated Synthesis of Benzo[de]thioacenes : A study reported a novel synthesis route for benzo[de]thioacenes through a Rh-catalyzed heteroarylation and Ag-mediated intramolecular cyclization of 1-(methylthio)naphthalenes. This method provides insights into oxidative C–H activation and radical chemistry (Yang et al., 2019).
Properties
IUPAC Name |
1-methylsulfanylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICYCNWKRHPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143487 | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-72-6 | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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